molecular formula C17H28ClN5O3 B3985207 N-[3-(4-morpholinyl)propyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride

N-[3-(4-morpholinyl)propyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride

Cat. No. B3985207
M. Wt: 385.9 g/mol
InChI Key: RNTNPCBJLXRCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-morpholinyl)propyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a potent inhibitor of certain enzymes and has shown promise in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[3-(4-morpholinyl)propyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride involves the inhibition of phosphodiesterase enzymes. This results in an increase in cyclic nucleotide levels, which can have various downstream effects on cellular signaling pathways. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to have cardioprotective effects and may be useful in the treatment of cardiovascular disease. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(4-morpholinyl)propyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride is its potent inhibitory effects on certain enzymes. This makes it a useful tool for studying the role of these enzymes in cellular signaling pathways. However, one limitation is that it may have off-target effects and may not be specific to the enzyme of interest. Additionally, its hydrophobic nature may make it difficult to work with in certain experimental systems.

Future Directions

There are several future directions for research on N-[3-(4-morpholinyl)propyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, cardiovascular disease, and neurological disorders. Additionally, further research is needed to better understand its mechanism of action and its potential off-target effects. Finally, there is a need for the development of more specific inhibitors of the enzymes targeted by this compound.

Scientific Research Applications

N-[3-(4-morpholinyl)propyl]-2-nitro-5-(1-piperazinyl)aniline hydrochloride has been extensively studied for its scientific research applications. It has been shown to be a potent inhibitor of certain enzymes, including phosphodiesterase, which is involved in the regulation of cyclic nucleotide levels. This makes it a potential candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders.

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-nitro-5-piperazin-1-ylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3.ClH/c23-22(24)17-3-2-15(21-8-5-18-6-9-21)14-16(17)19-4-1-7-20-10-12-25-13-11-20;/h2-3,14,18-19H,1,4-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTNPCBJLXRCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])NCCCN3CCOCC3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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